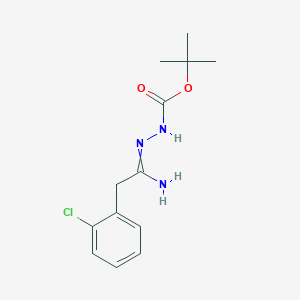
tert-Butyl 2-(1-amino-2-(2-chlorophenyl)ethylidene)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N’-1-amino-2-(2-chlorophenyl)ethylidenecarbohydrazide typically involves the reaction of 2-chlorobenzaldehyde with tert-butyl carbazate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
N’-1-amino-2-(2-chlorophenyl)ethylidenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amino or chlorophenyl groups are replaced by other functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 2-(1-amino-2-(2-chlorophenyl)ethylidene)hydrazinecarboxylate exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial therapies.
Anticancer Activity
The compound's structure suggests potential interactions with enzymes or receptors involved in cancer progression. Similar hydrazine derivatives have been shown to disrupt cellular processes critical for tumor growth. Investigations into its efficacy as an anticancer agent are ongoing, with initial findings indicating promising results in vitro .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of hydrazine derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Mechanism Exploration
In another study, the compound was evaluated for its ability to inhibit microtubule polymerization, a crucial mechanism in cancer cell division. The results indicated that it could act similarly to known antitumor agents, suggesting a novel pathway for therapeutic intervention .
Mechanism of Action
The mechanism of action of N’-1-amino-2-(2-chlorophenyl)ethylidenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N’-1-amino-2-(2-chlorophenyl)ethylidenecarbohydrazide can be compared with other similar compounds, such as:
N’-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide: This compound has a similar structure but with a phenoxy group instead of a phenyl group, leading to different chemical and biological properties.
N’-1-amino-2-(2-bromophenyl)ethylidenecarbohydrazide: The presence of a bromine atom instead of chlorine can significantly alter the reactivity and biological activity of the compound
Properties
IUPAC Name |
tert-butyl N-[[1-amino-2-(2-chlorophenyl)ethylidene]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-16-11(15)8-9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGNBHSWVFBWIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(CC1=CC=CC=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














